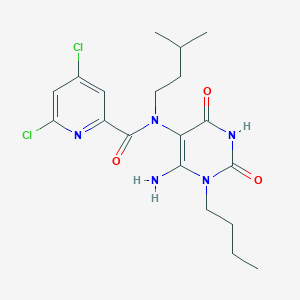
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s worth noting that pyrimidine derivatives, which this compound is a part of, have a high degree of structural diversity and are broadly applied in therapeutic disciplines . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored .Aplicaciones Científicas De Investigación
Synthesis and Imaging Applications
Synthesis of PET Agents for Parkinson's Disease
The synthesis of [11C]HG-10-102-01, designed for imaging LRRK2 enzyme activity in Parkinson's disease, showcases the application of complex pyrimidinyl derivatives. The compound was synthesized with high radiochemical yield and purity, highlighting its potential in neuroimaging and the study of neurodegenerative diseases (Wang et al., 2017).
Antimicrobial and Anticancer Agents
Development of Antimicrobial and Anticancer Compounds
Novel pyrazole derivatives, including pyrimidinyl moieties, have been synthesized and evaluated for their antimicrobial and anticancer properties. These compounds showed significant activity, highlighting the chemical's utility in developing new therapeutic agents (Hafez et al., 2016).
Formulation for Drug Delivery
Precipitation-Resistant Solution Formulation
Research into developing a suitable formulation for early toxicology and clinical studies of poorly water-soluble compounds showcases the versatility of pyrimidinyl derivatives in enhancing bioavailability and therapeutic efficacy (Burton et al., 2012).
Synthesis and Biological Evaluation
Synthesis and Evaluation of Antiinflammatory Agents
The synthesis and biological evaluation of novel pyrazoline derivatives for antiinflammatory and antibacterial activities demonstrate the compound's relevance in creating potent pharmaceutical agents (Ravula et al., 2016).
Structural and Theoretical Studies
Crystal and Molecular Structure Analysis
Studies on the crystal and molecular structure, including theoretical calculations, provide insights into the electronic, linear, and nonlinear optical properties of pyrimidinyl derivatives, underscoring their potential in material science and optoelectronic applications (Karthik et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The pyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. Compounds with a pyrrolidine ring have been found to interact with various biological pathways depending on their specific structure and functional groups .
Pharmacokinetics
Compounds in the same series have shown improved clogps, microsomal stability, and ligand efficiency compared to leading inhibitors . These properties could potentially impact the bioavailability of the compound.
Propiedades
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c20-15-11-21-19(22-12-15)28-16-7-10-23(13-16)18(25)14-3-5-17(6-4-14)29(26,27)24-8-1-2-9-24/h3-6,11-12,16H,1-2,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZPESZISXFRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({5-[3-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2986644.png)
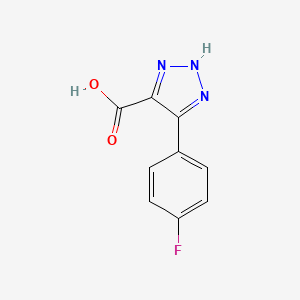
![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)
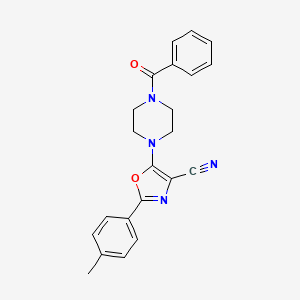
![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)
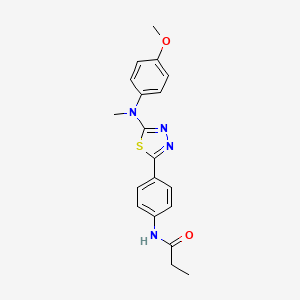
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
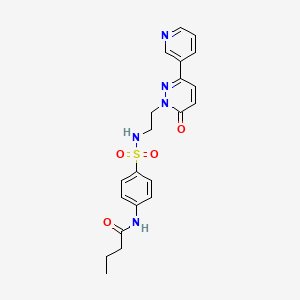

![1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride](/img/structure/B2986658.png)
![1,4-Dioxaspiro[4.5]decan-8-yl (2S,3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B2986659.png)
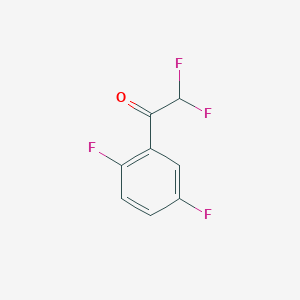
![Methyl (E)-4-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2986664.png)
